molecular formula C22H20N4S B11033460 3-{5-[(3-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

3-{5-[(3-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B11033460
M. Wt: 372.5 g/mol
InChI Key: LDNXGGCTYOYUAZ-UHFFFAOYSA-N
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Description

3-[4-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and two methylphenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated triazole intermediate.

    Attachment of Methylphenyl Groups: The methylphenyl groups can be attached through a nucleophilic substitution reaction, where a methylphenyl halide reacts with the triazole-pyridine intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylphenyl groups, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole-pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE is largely dependent on its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(4-METHYLPHENYL)-5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]PYRIDINE stands out due to its unique combination of a triazole ring, pyridine ring, and two methylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N4S

Molecular Weight

372.5 g/mol

IUPAC Name

3-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H20N4S/c1-16-8-10-20(11-9-16)26-21(19-7-4-12-23-14-19)24-25-22(26)27-15-18-6-3-5-17(2)13-18/h3-14H,15H2,1-2H3

InChI Key

LDNXGGCTYOYUAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)C4=CN=CC=C4

Origin of Product

United States

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